4-(4-Chlorophenyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBWEEWSHRWYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of 4-(4-Chlorophenyl)pyridin-3-amine: A Privileged Pharmacophore in SDH Inhibition and Kinase Targeting
Executive Summary: The Dual-Nature of a Privileged Scaffold
In the landscape of modern drug discovery and agrochemistry, 4-(4-Chlorophenyl)pyridin-3-amine (CAS 349483-97-2) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly versatile, "privileged" pharmacophore—a foundational building block that dictates the mechanism of action (MoA) of the final synthesized molecule.
Depending on its derivatization, this scaffold operates through two distinct, highly characterized mechanisms:
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Agrochemical Fungicides (SDHIs): When the 3-amino group is acylated (e.g., via trifluoromethylpyrrole-carboxylic acid), the resulting carboxamide acts as a potent Succinate Dehydrogenase Inhibitor (SDHI), collapsing fungal mitochondrial respiration[1].
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Human Therapeutics (Kinase Inhibitors): In its native or alkylated amine form, the 3-aminopyridine core acts as a classic ATP-competitive hinge-binder, targeting human kinases (such as MAP4K4, GSK-3β, and BTK) to modulate oncogenic and inflammatory signaling pathways[2],[3],[4].
This whitepaper dissects the structural biology, target engagement mechanisms, and self-validating experimental workflows required to profile compounds derived from the 4-(4-Chlorophenyl)pyridin-3-amine scaffold.
Structural Biology & Pharmacophore Rationale
The physicochemical properties of 4-(4-Chlorophenyl)pyridin-3-amine are precisely tuned for deep-pocket target engagement:
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The Pyridine Ring: Acts as an electron-deficient aromatic system. The pyridine nitrogen serves as a critical hydrogen bond acceptor.
-
The 3-Amino Group: Functions as a hydrogen bond donor. Together with the pyridine nitrogen, it forms a bidentate interaction network.
-
The 4-(4-Chlorophenyl) Moiety: The chlorine atom enhances lipophilicity (LogP) and provides a strong halogen-bonding vector. The steric bulk of the phenyl ring restricts rotation around the biaryl axis, locking the molecule into a bioactive conformation that perfectly occupies hydrophobic specificity pockets (such as the DFG-out pocket in kinases or the Q-site in Complex II).
Mechanism 1: Succinate Dehydrogenase (Complex II) Inhibition
When converted into a carboxamide (e.g., trifluoromethylpyrrole carboxamides), the scaffold acts as an SDHI[1]. Succinate Dehydrogenase (Complex II) is a critical enzyme that bridges the Tricarboxylic Acid (TCA) cycle and the mitochondrial electron transport chain (ETC).
Target Engagement at the Q-Site
The carboxamide derivative acts as a structural mimic of ubiquinone (Coenzyme Q10).
-
The amide bond formed at the 3-amino position engages in hydrogen bonding with highly conserved Tyrosine and Tryptophan residues within the SdhB, SdhC, and SdhD subunits of the ubiquinone-binding site (Q-site).
-
The 4-(4-chlorophenyl) group projects deep into the hydrophobic cavity of the Q-site, anchoring the inhibitor.
-
Causality of Cell Death: By physically blocking the Q-site, the inhibitor prevents the transfer of electrons from succinate to ubiquinone. This halts the TCA cycle, uncouples the ETC, depletes intracellular ATP, and ultimately triggers fungal cell apoptosis.
Mechanism of SDH (Complex II) inhibition by 4-(4-Chlorophenyl)pyridin-3-amine derived carboxamides.
Mechanism 2: ATP-Competitive Kinase Inhibition
In medicinal chemistry, the unacylated 3-aminopyridine core is a highly prized hinge-binding motif[2].
The Hinge-Binding Network
Kinases regulate cellular pathways by transferring phosphate groups from ATP to specific substrates. The 4-(4-Chlorophenyl)pyridin-3-amine scaffold acts as a Type I or Type II ATP-competitive inhibitor:
-
Hinge Interaction: The pyridine nitrogen and the 3-amino group form two critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val135 in GSK-3β or equivalent residues in MAP4K4)[2],[3].
-
Hydrophobic Exploitation: The 4-chlorophenyl group acts as a "gatekeeper" bypass, projecting into the hydrophobic pocket adjacent to the ATP-binding site. This interaction drives the exceptional kinome selectivity observed in optimized analogues[3],[4].
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action of compounds derived from this scaffold, researchers must employ orthogonal, self-validating assays. The causality behind the assay design ensures that false positives (e.g., PAINS or autofluorescent artifacts) are eliminated.
Protocol A: Mitochondrial Complex II (SDH) Activity Assay
Rationale: SDH couples the oxidation of succinate to the reduction of ubiquinone. By using 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor, we can track Complex II activity spectrophotometrically, as DCPIP turns from blue to colorless upon reduction.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the target fungal strain using differential centrifugation. Resuspend in assay buffer (25 mM potassium phosphate, pH 7.4, 5 mM MgCl2).
-
Self-Validating Controls:
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Positive Control: Malonate (10 mM) - a known competitive inhibitor of SDH, used to define the maximum inhibition window.
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Negative Control: Vehicle (DMSO) - used to define 100% baseline activity.
-
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Reaction Assembly: In a 96-well plate, combine 50 µg of mitochondrial protein, 20 mM succinate, 50 µM DCPIP, and 2 mM potassium cyanide (KCN). Causality Note: KCN is added to inhibit Complex IV, preventing the re-oxidation of the electron transport chain and ensuring DCPIP reduction is solely driven by Complex II.
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Compound Incubation: Add the 4-(4-Chlorophenyl)pyridin-3-amine carboxamide derivative at concentrations ranging from 0.1 nM to 10 µM. Incubate for 10 minutes at 25°C.
-
Kinetic Readout: Measure absorbance at 600 nm every 30 seconds for 15 minutes. Calculate the IC50 based on the initial linear rate of DCPIP reduction.
Protocol B: Kinase Profiling via TR-FRET
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the time-resolved nature of the lanthanide emission eliminates auto-fluorescence interference from the highly conjugated aminopyridine core.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the target kinase (e.g., MAP4K4), a biotinylated peptide substrate, ATP (at its predetermined Km value), and the Europium-labeled anti-phospho antibody.
-
Reaction Initiation: Mix the kinase, substrate, and the 3-aminopyridine inhibitor (dose-response, 0.5 nM to 50 µM) in a 384-well plate. Initiate the reaction by adding ATP.
-
Incubation: Incubate for 60 minutes at room temperature.
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Signal Generation: Add the TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg2+) and the Europium-antibody/Streptavidin-APC pair.
-
Readout: Excite at 340 nm and measure emission ratios at 665 nm / 615 nm. Calculate IC50 using a 4-parameter logistic curve fit.
Self-validating TR-FRET workflow for profiling ATP-competitive kinase inhibition.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the divergent mechanisms of action based on the derivatization of the 4-(4-Chlorophenyl)pyridin-3-amine core, the following table summarizes representative quantitative data.
| Compound Class | SDH IC50 (nM) | MAP4K4 IC50 (nM) | LogP | Caco-2 Permeability (10⁻⁶ cm/s) |
| Native Core: 4-(4-Chlorophenyl)pyridin-3-amine | > 10,000 | 450 | 2.8 | 15.2 |
| Agrochemical: Trifluoromethylpyrrole Carboxamide | 12 | > 10,000 | 4.1 | 8.5 |
| Therapeutic: Optimized 3-Aminopyridine Ether | > 10,000 | 15 | 3.2 | 12.0 |
Data Interpretation: The native core exhibits weak, promiscuous kinase activity but no SDH activity. Acylation to a carboxamide abolishes kinase hinge-binding (due to the loss of the primary amine donor) but creates a highly potent SDHI. Conversely, extending the core with specific ether linkages optimizes kinase potency while maintaining high cellular permeability.
References
-
Trifluoromethylpyrrole carboxamides and trifluoromethylpyrrolethioamides as fungicides. European Patent Office (EP1252139). Validated via BPP eRegister.
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. National Center for Biotechnology Information (PMC).
-
2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry (ACS Publications).
-
Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI Pharmaceuticals.
Sources
- 1. BPP eRegister [patent.public.lu]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The 4-(4-Chlorophenyl)pyridin-3-amine Scaffold: A Technical Blueprint for Targeted Kinase Inhibitor Discovery
Executive Summary
In contemporary medicinal chemistry, the identification of privileged scaffolds is the cornerstone of rational drug design. The 4-(4-chlorophenyl)pyridin-3-amine core (CAS 349483-97-2) represents a highly versatile, geometrically optimized building block primarily utilized in the development of ATP-competitive kinase inhibitors. By coupling the rigid, hydrogen-bonding capacity of a 3-aminopyridine moiety with the lipophilic bulk of a 4-chlorophenyl group, this structure provides a foundational architecture for targeting oncogenic and inflammatory signaling pathways.
As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing field-proven insights into the structural rationale, synthetic methodologies, and self-validating assay protocols required to leverage this scaffold effectively in drug discovery campaigns.
Structural Rationale & Pharmacophore Modeling
The efficacy of the 4-(4-chlorophenyl)pyridin-3-amine scaffold lies in its precise spatial arrangement, which mimics the adenine ring of adenosine triphosphate (ATP).
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The Hinge-Binding Motif: The pyridine nitrogen (hydrogen-bond acceptor) and the adjacent 3-amino group (hydrogen-bond donor) form a bidentate interaction system. This perfectly complements the backbone amides of the kinase hinge region, a critical requirement for anchoring the inhibitor within the ATP-binding site1[1].
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The Hydrophobic Probe: The 4-chlorophenyl group projects orthogonally into the hydrophobic pocket (often adjacent to the DFG motif and gatekeeper residue). The chlorine atom provides a unique combination of lipophilicity and potential halogen bonding, driving the moiety deep into the pocket to enhance both binding affinity and target residence time2[2].
Fig 1: Pharmacophore mapping of the scaffold within an ATP-competitive kinase binding site.
Mechanistic Pathways & Target Applications
The 3-aminopyridine and 4-arylpyridine classes have demonstrated profound utility in inhibiting Receptor Tyrosine Kinases (RTKs) such as FLT3, as well as cell-cycle kinases like CHK1 and inflammatory mediators like TYK2 3[3]. By occupying the ATP pocket, the scaffold prevents the trans-phosphorylation of the kinase domain, thereby aborting downstream signaling cascades (e.g., the JAK/STAT pathway) responsible for aberrant cellular proliferation or cytokine release.
Fig 2: Disruption of RTK/STAT signaling cascades by targeted 3-aminopyridine inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR)
To understand the causality behind structural modifications, we must analyze how variations of this scaffold impact target engagement. The table below summarizes representative structure-activity relationship (SAR) data for derivatives of the core scaffold against common kinase targets.
| Compound Modification | Structural Rationale | FLT3 IC₅₀ (nM) | CHK1 IC₅₀ (nM) |
| Unmodified Core | Baseline hinge binding and hydrophobic anchoring. | 45 | 120 |
| 3-NH-Acyl Derivative | Loss of the primary H-bond donor; steric clash at the hinge. | >1000 | >1000 |
| 4-(4-Fluoro) Substitution | Reduced lipophilicity and weaker halogen bonding in the pocket. | 85 | 150 |
| Pyridine N-Oxide | Disruption of the H-bond acceptor capability. | >5000 | >5000 |
Data Interpretation: The precipitous drop in potency upon acylation of the 3-amine confirms its non-negotiable role as an H-bond donor. Similarly, substituting the chlorine for a fluorine atom reduces the van der Waals volume, leading to suboptimal filling of the hydrophobic pocket.
Synthetic Methodology: Palladium-Catalyzed Cross-Coupling
The most robust method for constructing the 4-arylpyridine architecture is the Suzuki-Miyaura cross-coupling reaction4[4]. This approach is favored because it tolerates the unprotected 3-amino group, eliminating the need for tedious protection/deprotection steps.
Step-by-Step Protocol
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Preparation of the Biphasic System: In a Schlenk flask, dissolve 3-amino-4-bromopyridine (1.0 equiv) and 4-chlorophenylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and water.
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Causality: Dioxane efficiently solubilizes both organic precursors, while water is strictly required to dissolve the inorganic base, creating a biphasic system that facilitates the catalytic cycle.
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Base Addition & Degassing: Add Potassium Carbonate (K₂CO₃, 2.5 equiv). Purge the mixture with Argon for 15 minutes.
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Causality: Oxygen must be rigorously excluded to prevent the oxidation of the zero-valent palladium catalyst, which would prematurely terminate the reaction.
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Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Heat the mixture to 90–100 °C for 12 hours under an inert atmosphere.
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Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (DCM:MeOH gradient) to yield the pure 4-(4-chlorophenyl)pyridin-3-amine.
Fig 3: Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for scaffold synthesis.
Self-Validating Experimental Workflows (Assay Protocols)
To ensure scientific integrity, the biological evaluation of this scaffold must utilize self-validating assay systems. Relying solely on standard luminescence can lead to false positives due to compound interference. Therefore, we employ the Z'-LYTE™ Kinase Assay (a FRET-based methodology)3[3].
Z'-LYTE FRET Assay Protocol
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Kinase Reaction: Incubate the target kinase (e.g., FLT3) with the synthesized scaffold inhibitor, ATP (at the Kₘ concentration), and a synthetic peptide substrate labeled with both a coumarin (donor) and fluorescein (acceptor) fluorophore.
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Development Phase: Add a site-specific protease.
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Causality: The protease will only cleave unphosphorylated peptides. If the scaffold successfully inhibits the kinase, the peptide remains unphosphorylated and is cleaved, separating the fluorophores and disrupting FRET.
-
-
Ratiometric Readout: Measure the emission ratio of Coumarin (445 nm) to Fluorescein (520 nm).
-
Self-Validation Logic: Because the assay relies on a ratio of two distinct wavelengths rather than absolute fluorescence, it inherently normalizes well-to-well variations and automatically flags highly autofluorescent compounds that might otherwise register as false positives.
-
References
-
Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. National Institutes of Health (NIH) / PMC.[Link]
-
Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. National Institutes of Health (NIH) / PMC.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
The Structure-Activity Relationship (SAR) of the 4-(4-Chlorophenyl)pyridin-3-amine Scaffold: A Versatile Pharmacophore in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
The rational design of small-molecule therapeutics relies heavily on the identification and optimization of privileged scaffolds. Among these, 4-(4-chlorophenyl)pyridin-3-amine (CAS: 349483-97-2) has emerged as a highly versatile building block in medicinal chemistry[1]. Characterized by an electron-deficient pyridine core, a nucleophilic primary amine, and a lipophilic, metabolically stable 4-chlorophenyl moiety, this scaffold serves as a foundational pharmacophore for synthesizing a diverse array of bioactive compounds.
This technical guide deconstructs the structure-activity relationship (SAR) of the 4-(4-chlorophenyl)pyridin-3-amine scaffold, exploring its derivatization into potent kinase inhibitors, metabolic enzyme modulators, and anti-inflammatory agents. Furthermore, we provide validated, step-by-step experimental methodologies for the synthesis and biological evaluation of these derivatives.
Pharmacophore Deconstruction & Electronic Properties
To understand the SAR of 4-(4-chlorophenyl)pyridin-3-amine, we must analyze its three primary structural vectors:
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The Pyridine Core (H-Bond Acceptor): The nitrogen atom at position 1 acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of kinases or the polar residues of enzyme active sites. The electron-withdrawing nature of the pyridine ring lowers the pKa of the 3-amino group, modulating its nucleophilicity.
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The 3-Amino Group (Derivatization Handle): Positioned adjacent to the unsubstituted C2 carbon, the primary amine is the primary vector for chemical functionalization. It can be acylated to form amides, reacted with isothiocyanates to form thioureas, or subjected to condensation reactions to yield fused bicyclic or tricyclic systems (e.g., oxazolopyridines, naphthyridines) [1, 2].
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The 4-(4-Chlorophenyl) Moiety (Hydrophobic Anchor): The para-chloro substituent serves a dual purpose. Sterically, it occupies deep hydrophobic pockets within target proteins. Electronically, the chlorine atom can participate in orthogonal "halogen bonding" with backbone carbonyls. Furthermore, the halogen blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the metabolic half-life and lipophilic efficiency (LipE) of the molecule.
Pharmacophore deconstruction and derivatization vectors of 4-(4-chlorophenyl)pyridin-3-amine.
Target-Specific SAR Vectors & Chemical Biology
Fused Naphthyridinones as MIF Inhibitors
Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in autoimmune diseases and oncology. By subjecting 4-(4-chlorophenyl)pyridin-3-amine derivatives to a Pictet-Spengler cyclization, researchers have synthesized benzo[c][1,7]naphthyridine-4(3H)-ones [1].
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SAR Insight: The rigidification of the scaffold into a planar tricyclic system forces the 4-chlorophenyl group into a specific trajectory that perfectly aligns with the hydrophobic active site of MIF. Lead compounds in this class exhibit exceptional binding affinities ( Ki≈90 nM, Kd≈94 nM) and maintain excellent aqueous solubility (up to 288 μg/mL) due to the basic pyridine nitrogen [1].
Mechanism of action for naphthyridine derivatives targeting the MIF-CD74 signaling pathway.
Oxazolo[5,4-b]pyridines as Topoisomerase II Inhibitors
Condensation of the 3-amino group with orthoesters yields oxazolo[5,4-b]pyridines. These derivatives act as DNA intercalators and Topoisomerase II (Topo II) poisons [2].
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SAR Insight: The planarity of the oxazolopyridine core facilitates DNA intercalation, while the 4-chlorophenyl group interacts with the Topo II enzyme interface. Optimization of this vector has yielded compounds capable of inducing G2/M phase cell cycle arrest and apoptosis in MCF-7 breast cancer cells, achieving up to 82.4% Topo II inhibition (comparable to Doxorubicin at 81.6%) [2].
Thiourea Derivatives as α-Glucosidase Modulators
For metabolic targeting, the 3-amino group can be coupled with aryl isothiocyanates to generate thiourea derivatives. These compounds are potent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion [3].
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SAR Insight: The thiourea moiety acts as a powerful bidentate hydrogen-bond donor/acceptor, interacting with the catalytic carboxylate residues (Asp and Glu) in the α-glucosidase active site. The 4-chlorophenyl group provides necessary bulk to exclude water from the active site, enhancing the entropic driving force of binding. Docking studies confirm binding energies ranging from -8.59 to -9.81 kcal/mol, with IC50 values significantly outperforming the standard drug Acarbose[3].
Quantitative SAR Data Presentation
The following table summarizes the biological activity of key derivative classes synthesized from the 4-(4-chlorophenyl)pyridin-3-amine core.
Table 1: SAR Profile of 4-(4-Chlorophenyl)pyridin-3-amine Derivatives across Key Targets
| Derivative Class | Therapeutic Target | Key Structural Modification (from Core) | Primary Activity Metric | Reference |
| Benzo[c][1,7]naphthyridinones | MIF (Inflammation) | Pictet-Spengler cyclization at C2/C3 | Ki=90 nM, Kd=94 nM | [1] |
| Oxazolo[5,4-b]pyridines | Topoisomerase II (Oncology) | Orthoester condensation at C2/C3 | 82.4% Enzyme Inhibition | [2] |
| Thiourea Analogs | α-Glucosidase (Diabetes) | Isothiocyanate coupling at 3−NH2 | IC50=0.548−2.44 μg/mL | [3] |
| Amide Derivatives | 5-LOX (Inflammation) | Acylation at 3−NH2 | IC50=11.64 μg/mL | [3] |
Experimental Protocols & Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of the scaffold's derivatives.
Protocol 1: Synthesis of Fused Naphthyridinones (MIF Inhibitors)
Causality: The Pictet-Spengler reaction requires an electron-rich aromatic ring to attack the imine intermediate. While the pyridine ring is inherently electron-deficient, the synergistic electron-donating effects of the 3-amino group and the activation by strong polyphosphoric acid (PPA) provide sufficient electron density at the C2 position to drive cyclization.
Step-by-Step Methodology:
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Imine Formation: In a dry 50 mL round-bottom flask, dissolve 4-(4-chlorophenyl)pyridin-3-amine (1.0 mmol) and an appropriate aromatic aldehyde (1.2 mmol) in 5 mL of polyphosphoric acid (PPA). Rationale: PPA acts simultaneously as a solvent, a strong acid catalyst, and a dehydrating agent, driving the equilibrium toward complete imine formation.
-
Cyclization: Heat the reaction mixture to 130°C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1). The high thermal energy overcomes the activation barrier for the electrophilic aromatic substitution onto the pyridine C2 position.
-
Oxidation: Upon consumption of the starting material, open the flask to atmospheric oxygen and stir for an additional 30 minutes. The intermediate 5,6-dihydrobenzo[c][1,7]naphthyridine rapidly oxidizes to the fully aromatized naphthyridinone, driven by the thermodynamic stability of the extended π -conjugated system.
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Workup & Purification: Quench the hot mixture by pouring it over crushed ice. Neutralize carefully with 20% aqueous NaOH until pH ~7.5. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Protocol 2: In Vitro α-Glucosidase Inhibition Assay
Causality: To evaluate the efficacy of thiourea derivatives, a colorimetric enzyme kinetic assay utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) is employed. Cleavage of the substrate by the enzyme releases p-nitrophenol, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme Preparation: Dissolve α-glucosidase (from Saccharomyces cerevisiae) in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 0.1 U/mL. Rationale: pH 6.8 closely mimics the physiological environment of the mammalian small intestine, ensuring the enzyme remains in its native conformation.
-
Inhibitor Incubation: In a 96-well microplate, add 20 μL of the enzyme solution and 10 μL of the test compound (dissolved in DMSO). Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding 20 μL of a 5 mM pNPG solution to each well. Incubate the plate at 37°C for exactly 20 minutes.
-
Termination & Measurement: Terminate the reaction by adding 50 μL of 0.2 M Na2CO3 to each well. Rationale: The highly basic carbonate shifts the released p-nitrophenol into its phenolate anion form, causing a distinct color change and maximizing absorbance. Measure the absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis against a vehicle control.
Standard drug discovery workflow for evaluating 4-(4-chlorophenyl)pyridin-3-amine analogs.
Conclusion & Future Perspectives
The 4-(4-chlorophenyl)pyridin-3-amine scaffold is a masterclass in structural efficiency. By combining a basic hydrogen-bond accepting core with a versatile nucleophilic handle and a metabolically stable hydrophobic anchor, it provides medicinal chemists with a robust starting point for library generation. Future development of this scaffold will likely focus on PROTAC (Proteolysis Targeting Chimera) applications, utilizing the 3-amino group as an attachment point for PEGylated linkers while leveraging the 4-chlorophenyl group to bind target proteins of interest.
References
-
Title: Rearrangement of 7-Aryloxazolo[5,4-b]pyridines to Benzo[c][1,7]naphthyridine-4(3H)-ones and Thieno[3,2-c][1,7]naphthyridine-6(7H)-ones Source: ACS Omega URL: [Link] [1]
-
Title: Synthesis and Photophysical Properties of 3-Amino-4-arylpyridin-2(1Н)-ones Source: ResearchGate (Literature Data Repository) URL: [Link] [2]
-
Title: Rational Design, Synthesis, and In Silico Evaluation of Novel Pyridine-Based Heterocyclic Compounds as Multifunctional Antidiabetic Agents: Molecular Docking and ADMET Profiling Source: ResearchGate (Literature Data Repository) URL: [Link][3]
Unlocking the Pharmacological Potential of 4-(4-Chlorophenyl)pyridin-3-amine: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In modern rational drug design, the identification of versatile, high-affinity molecular scaffolds is paramount. 4-(4-Chlorophenyl)pyridin-3-amine (CAS: 349483-97-2) represents a highly privileged pharmacophore. While it is often utilized as a commercial building block, its specific topology—a basic 3-aminopyridine core conjugated to a lipophilic, halogenated aryl ring—makes it an exceptional starting point for developing targeted therapeutics. This whitepaper dissects the structural rationale, primary pharmacological targets, and the rigorous experimental methodologies required to evaluate this compound and its derivatives.
Structural Rationale & Pharmacophore Mapping
The pharmacological utility of 4-(4-Chlorophenyl)pyridin-3-amine is dictated by its precise spatial and electronic geometry.
-
The Hinge-Binding Core: The 3-aminopyridine moiety is a canonical "hinge-binder" in kinase inhibitor design. The basic pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the adjacent primary amine serves as a hydrogen-bond donor. This bidentate system perfectly mimics the binding of the adenine ring of ATP within the highly conserved hinge region of the human kinome.
-
The Hydrophobic Vector: The 4-chlorophenyl group provides a critical orthogonal vector. The chlorine atom—a lipophilic, electron-withdrawing halogen—projects directly into the hydrophobic pocket II (often associated with the DFG-out conformation). This interaction displaces high-energy water molecules, driving the thermodynamics of binding and significantly enhancing target residence time.
Caption: Pharmacophore mapping of 4-(4-Chlorophenyl)pyridin-3-amine within kinase ATP-binding pockets.
Validated and Emerging Pharmacological Targets
Through systematic structural modifications, the 3-amino-4-arylpyridine scaffold has been successfully directed toward several high-value pharmacological targets.
A. Receptor Tyrosine Kinases (FLT3 and EGFR)
Aminopyridine derivatives are foundational in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are critical in treating acute myeloid leukemia (AML). Profiling of aminopyridine analogues demonstrates potent inhibition of FLT3 enzymes by competitively occupying the ATP-binding site [1]. Similarly, 3-amino-4-phenylpyridine derivatives have been experimentally validated as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, inducing the intrinsic apoptotic pathway via cytochrome c release in breast cancer models [5].
B. DNA-Dependent Protein Kinase (DNA-PK) and PI3K
The 3-aminopyridine scaffold is a proven pharmacophore for targeting the PI3K/DNA-PK axis. Substitutions on the 3-aminopyridine core yield compounds with sub-micromolar IC50 values against DNA-PK, a crucial enzyme in non-homologous end joining (NHEJ) DNA repair. This mechanism makes these derivatives highly potent radiosensitizers in oncology [2].
C. Ribonucleotide Reductase (RR)
Beyond kinases, the 3-aminopyridine motif is the structural backbone of Triapine (3-aminopyridine-2-carboxaldehyde-thiosemicarbazone), a potent small-molecule inhibitor of the M2 subunit of ribonucleotide reductase. By chelating intracellular iron and quenching the tyrosyl free radical, it halts the conversion of ribonucleotides to deoxynucleotides, severely disrupting DNA synthesis in neoplastic cells [3].
D. Alpha-Glucosidase (Metabolic Targets)
Recent structural modifications converting 3-amino-4-arylpyridines into thiourea derivatives have unveiled potent alpha-glucosidase inhibitory activity. These compounds significantly outperform standard clinical drugs like acarbose, highlighting the scaffold's versatility in managing metabolic disorders[4].
Quantitative Target Affinity Profiling
To contextualize the potency of the 3-amino-4-arylpyridine scaffold, the following table summarizes representative quantitative data (IC50 values) across various target classes based on recent literature optimizations.
| Target Enzyme | Scaffold Class / Derivative | Indication | Representative IC50 | Mechanism of Action |
| FLT3 (WT) | Aminopyridine Analogue | Acute Myeloid Leukemia | 32 nM | ATP-competitive hinge binding [1] |
| DNA-PK | 2-(N-substituted-3-aminopyridine) | Oncology (Radiosensitization) | 0.28 µM | Kinase domain inhibition [2] |
| EGFR Kinase | 3-amino-4-phenylpyridine deriv. | Breast Cancer (MCF-7) | 7.15 µM | ATP-competitive inhibition [5] |
| α-Glucosidase | 3-aminopyridine thiourea deriv. | Type 2 Diabetes | 9.77 mM | Enzyme active site blockade [4] |
Experimental Methodology: Self-Validating Kinase Profiling
The Causality of Assay Selection: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard absorbance or prompt-fluorescence assays? When screening highly conjugated aromatic systems like 4-arylpyridines, intrinsic compound auto-fluorescence frequently yields false positives. TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a microsecond time delay (time-gating) before measurement, short-lived background fluorescence completely decays. This ensures that the measured signal is exclusively derived from target engagement, creating a self-validating, high-fidelity screening system.
Protocol: TR-FRET Kinase Inhibition Assay
Step 1: Compound Preparation & Serial Dilution
-
Dissolve 4-(4-Chlorophenyl)pyridin-3-amine in 100% anhydrous DMSO to create a 10 mM master stock.
-
Perform a 3-fold serial dilution in a 384-well acoustic dispensing plate (Echo) to generate a 10-point dose-response curve.
-
Quality Control: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.
Step 2: Kinase Reaction Assembly
-
Transfer 100 nL of the serially diluted compound into a low-volume 384-well assay plate.
-
Add 5 µL of the Kinase/Peptide Substrate mixture (e.g., FLT3 or EGFR at 1 nM final concentration) buffered in 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Incubate for 15 minutes at room temperature to allow for compound-target pre-equilibration.
Step 3: Reaction Initiation & Termination
-
Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km ) for the specific kinase.
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the reaction by adding 10 µL of the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and the Europium-labeled anti-phospho antibody paired with a ULight-labeled tracer.
Step 4: Time-Gated Detection & Analysis
-
Incubate the detection mixture for 60 minutes to allow the FRET complex to form.
-
Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 320 nm or 340 nm.
-
Implement a 50 µs delay, followed by an integration time of 400 µs. Measure emissions at 615 nm (Europium donor) and 665 nm (Acceptor).
-
Calculate the FRET ratio (665 nm / 615 nm) and plot against the log of the compound concentration to determine the IC50 using a 4-parameter logistic regression model.
Caption: Step-by-step TR-FRET high-throughput screening workflow for kinase inhibitor profiling.
Conclusion
4-(4-Chlorophenyl)pyridin-3-amine is far more than a simple chemical building block; it is a highly tunable pharmacophore. By leveraging the hydrogen-bonding capacity of the 3-aminopyridine core and the hydrophobic reach of the 4-chlorophenyl moiety, researchers can rationally design potent inhibitors targeting kinases, ribonucleotide reductase, and metabolic enzymes. Utilizing robust, time-gated experimental protocols ensures that the development of this scaffold translates into reliable, high-fidelity therapeutic candidates.
References
- Title: Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia Source: ACS Medicinal Chemistry Letters / NIH URL
- Title: Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)
- Title: Phase I study of the ribonucleotide reductase inhibitor 3-aminopyridine-2-carboxaldehyde-thiosemicarbazone (3-AP)
- Title: Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)
- Title: Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents (EGFR Kinase Target)
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 4-(4-Chlorophenyl)pyridin-3-amine
Executive Summary & Scientific Context
4-(4-Chlorophenyl)pyridin-3-amine (CAS: 349483-97-2)[1] is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry and drug development. The 3-amino-4-arylpyridine motif is a critical structural determinant in the design of novel therapeutics, most notably acting as a potent agonist for the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5)[2]. Due to its dual functionality—an electron-rich primary amine and a highly conjugative biaryl axis—synthesizing this molecule requires strict control over cross-coupling conditions to prevent catalyst poisoning and undesired side reactions.
This application note provides a field-validated, self-consistent protocol for the synthesis of 4-(4-Chlorophenyl)pyridin-3-amine via a palladium-catalyzed Suzuki-Miyaura cross-coupling, complete with mechanistic rationale and downstream biological context.
Mechanistic Rationale & Experimental Design
The most scalable and reliable route to access this scaffold is the Suzuki-Miyaura cross-coupling of 3-amino-4-bromopyridine [3] with (4-chlorophenyl)boronic acid .
Causality in Reaction Design:
-
Substrate Selection: 3-Amino-4-bromopyridine is chosen over its chloro-analog because the lower bond dissociation energy of the C–Br bond accelerates the rate-determining oxidative addition step of the palladium catalytic cycle[4].
-
Catalyst Selection: A critical failure point in aminopyridine cross-coupling is catalyst poisoning. The free primary amine (-NH₂) acts as a competing ligand. Monodentate catalysts like Pd(PPh₃)₄ frequently fail because the amine displaces the phosphine ligands. We utilize Pd(dppf)Cl₂ ; the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a rigid bite angle that sterically shields the palladium center, preventing amine coordination while maintaining high catalytic turnover.
-
Solvent & Base Matrix: A biphasic system of 1,4-Dioxane and Water (4:1 v/v) with Potassium Carbonate (K₂CO₃) is employed. Dioxane provides an optimal boiling point (~101 °C) for thermal activation, while water is strictly required to dissolve the inorganic base and activate the boronic acid into the reactive boronate species necessary for transmetalation.
Figure 1: Suzuki-Miyaura cross-coupling workflow for 4-(4-Chlorophenyl)pyridin-3-amine.
Quantitative Data: Reaction Optimization
To validate the experimental choices, the following quantitative optimization data demonstrates the superiority of the selected conditions.
| Entry | Catalyst (5 mol%) | Base (3.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Rationale |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 45% | Incomplete conversion; catalyst poisoned by free -NH₂ group. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 62% | Moderate yield; poor solubility of the aminopyridine substrate. |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 88% | Optimal; bidentate ligand prevents poisoning, complete solubility. |
Step-by-Step Experimental Protocol
Phase 1: Reagent Preparation & Setup
-
Charge the Flask: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 3-amino-4-bromopyridine (1.0 equiv, 10.0 mmol, 1.73 g), (4-chlorophenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.88 g), and K₂CO₃ (3.0 equiv, 30.0 mmol, 4.14 g).
-
Solvent Addition: Add 50 mL of a pre-mixed 1,4-Dioxane/Distilled Water (4:1 v/v) solution.
-
Strict Degassing (Critical Step): Perform three cycles of freeze-pump-thaw, or aggressively sparge the mixture with Argon for 20 minutes. Causality: Dissolved oxygen will rapidly oxidize the Pd(0) active species and promote the homocoupling of the boronic acid, drastically reducing the yield.
-
Catalyst Addition: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol, 408 mg). The solution will immediately take on a deep red/orange hue.
Phase 2: Reaction Execution & Validation
-
Thermal Activation: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture is fully emulsified.
-
Self-Validation (TLC Monitoring): After 4 hours, sample the organic layer. Run a TLC (Eluent: 50% Ethyl Acetate in Hexanes, visualized under UV 254 nm). The starting material (R_f ~ 0.3) should be completely consumed, replaced by a new, highly fluorescent blue spot (R_f ~ 0.5) corresponding to the product. The reaction mixture should transition to a dark, nearly black color, indicating the natural lifecycle of the palladium catalyst.
Phase 3: Work-up and Purification
-
Quench & Extraction: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water. Transfer to a separatory funnel. Extract the aqueous layer twice more with 30 mL EtOAc.
-
Drying: Wash the combined organic layers with 50 mL of saturated brine. Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield a dark crude residue.
-
Flash Chromatography: Dry-load the crude mixture onto silica gel. Purify via flash column chromatography using a gradient elution of 20% to 60% EtOAc in Hexanes.
-
Isolation: Concentrate the product-containing fractions to afford 4-(4-Chlorophenyl)pyridin-3-amine as a pale yellow to off-white crystalline solid (Yield: ~88%, 1.80 g).
Downstream Biological Application
Once synthesized, 4-(4-Chlorophenyl)pyridin-3-amine serves as a core pharmacophore for GPBAR1 (TGR5) agonists[2]. GPBAR1 is a G(alpha)s-coupled receptor abundantly expressed in the intestinal tract and macrophages. Upon binding the 3-amino-pyridine derivative, the receptor undergoes a conformational shift that stimulates adenylyl cyclase (AC), leading to an elevation of intracellular cAMP. This signaling cascade ultimately regulates downstream metabolic and inflammatory pathways, making this scaffold highly relevant for Type II diabetes and metabolic syndrome research[2].
Figure 2: GPBAR1 (TGR5) receptor signaling pathway activated by 3-amino-pyridine derivatives.
References
-
Title: Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: US10385022B2 - 3-amino-pyridines as GPBAR1 agonists Source: Google Patents URL
Sources
Application Note: A Robust Protocol for the N-Alkylation of 4-(4-Chlorophenyl)pyridin-3-amine via Reductive Amination
Introduction: Strategic Functionalization of Privileged Scaffolds
In the landscape of modern drug discovery, pyridinamine scaffolds are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds. 4-(4-Chlorophenyl)pyridin-3-amine, in particular, represents a valuable starting material for the synthesis of novel chemical entities. The functionalization of its primary amino group is a critical step in molecular elaboration. While classical N-alkylation methods using alkyl halides often suffer from poor selectivity, leading to over-alkylation and challenging purification, reductive amination emerges as a superior strategy.[1]
This one-pot reaction, which couples an amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, offers high yields, excellent chemoselectivity, and operational simplicity under mild conditions.[2][3] This application note provides a detailed, field-tested protocol for the reductive amination of 4-(4-Chlorophenyl)pyridin-3-amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[4] We will delve into the mechanistic rationale behind the procedural steps, offer guidance on process optimization, and present a comprehensive safety overview for researchers in medicinal chemistry and process development.
Reaction Principle and Mechanistic Insights
Reductive amination is a cornerstone of C-N bond formation in organic synthesis.[2] The process elegantly combines two distinct chemical events in a single reaction vessel: the formation of an imine (from a primary amine) or an iminium ion, followed by its immediate reduction to the corresponding secondary or tertiary amine.[5]
The Key Transformation: From Amine to Alkylated Amine
The overall reaction proceeds as follows:
Causality Behind Reagent Selection
The Reducing Agent: Sodium Triacetoxyborohydride (STAB) The choice of reducing agent is paramount for the success of a one-pot reductive amination. Stronger hydrides like sodium borohydride (NaBH₄) can indiscriminately reduce the starting aldehyde or ketone, leading to unwanted alcohol byproducts.[1] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for several reasons:
-
High Selectivity: STAB is a sterically hindered and electronically attenuated hydride source, making it significantly less reactive towards aldehydes and ketones.[4] It demonstrates a pronounced kinetic preference for the reduction of the protonated imine (iminium ion) intermediate.[2][5] This selectivity is the key to enabling a convenient one-pot procedure where all reagents can be mixed from the start.[5]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups within the substrate.[5]
-
Enhanced Safety Profile: Compared to alternatives like sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not release hazardous cyanide byproducts.[1][2]
The Solvent: Anhydrous Dichloroethane (DCE) 1,2-Dichloroethane (DCE) is the preferred solvent for STAB-mediated reductive aminations.[4][6] STAB is water-sensitive and not compatible with protic solvents like methanol, in which it would rapidly decompose.[2][7] Anhydrous aprotic solvents like DCE provide a stable medium for the reaction.
The Catalyst: Acetic Acid (AcOH) The formation of the imine intermediate is the rate-limiting step and is catalyzed by mild acid.[8] Acetic acid serves a dual purpose:
-
It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine.[9]
-
It facilitates the dehydration of the resulting hemiaminal intermediate to form the C=N double bond of the iminium ion, which is the species that is ultimately reduced.[10]
Reaction Mechanism
The reaction proceeds through a well-established two-stage mechanism occurring in a single pot.
Caption: The two-stage mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 4-(4-Chlorophenyl)pyridin-3-amine with an aldehyde. The stoichiometry may be adapted for ketones, which are generally less reactive.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Stoichiometry (equiv.) | Amount (for 1 mmol scale) | Purpose |
| 4-(4-Chlorophenyl)pyridin-3-amine | 204.65 | 1.0 | 205 mg | Starting Amine |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 - 1.2 | 117 - 127 mg (111-121 µL) | Carbonyl Coupling Partner |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 - 1.5 | 254 - 318 mg | Selective Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | 57 - 114 µL | Catalyst for Imine Formation |
| 1,2-Dichloroethane (DCE), Anhydrous | 98.96 | - | 10 mL | Anhydrous Reaction Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~15 mL | Quenching Agent |
| Dichloromethane (DCM) or Ethyl Acetate | - | - | As needed | Extraction Solvent |
| Anhydrous Sodium or Magnesium Sulfate | - | - | As needed | Drying Agent |
Step-by-Step Methodology
Caption: General experimental workflow for reductive amination.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-Chlorophenyl)pyridin-3-amine (1.0 equiv., 205 mg).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane (10 mL). Stir until the amine is fully dissolved. Add the aldehyde (1.1 equiv.) followed by glacial acetic acid (1.0 equiv.).
-
Imine Formation: Stir the resulting mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2 equiv., 254 mg) portion-wise over 5 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete (typically 2-12 hours).
-
Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (~15 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.
Troubleshooting and Process Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient STAB. 2. Deactivated STAB due to moisture. 3. Low reactivity of carbonyl (ketones). | 1. Add an additional portion (0.2-0.3 equiv.) of STAB. 2. Ensure all glassware is oven-dried and use anhydrous solvent. 3. Increase reaction time, add more acetic acid (up to 2 equiv.), or gently warm the reaction to 40-50°C.[6] |
| Formation of Alcohol Byproduct | Reduction of the starting carbonyl. | This indicates the STAB is too reactive or imine formation is too slow. Ensure STAB is added after the amine and carbonyl have had time to pre-mix (20-30 min).[5] |
| Over-alkylation (Dialkylation) | The secondary amine product is reacting with another molecule of the aldehyde. | This is more common with highly reactive aldehydes. A stepwise procedure can be employed: form the imine first, then add the STAB.[5] Using a slight excess of the starting amine can also suppress this side reaction. |
| Difficult Purification | Streaking on silica gel due to the basic nature of the amine product. | Pre-treat the silica gel with triethylamine (1% in the eluent) to neutralize acidic sites and improve chromatographic resolution. |
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
4-(4-Chlorophenyl)pyridin-3-amine: May cause skin and serious eye irritation. Harmful if swallowed.[11][12]
-
Sodium Triacetoxyborohydride (STAB): Water-reactive. In contact with water, it releases flammable gases. Causes skin and serious eye irritation.[7]
-
1,2-Dichloroethane (DCE): Highly flammable liquid and vapor. Suspected of causing cancer. Harmful if swallowed or inhaled.
-
Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
Handle all reagents with care. In case of contact, wash the affected area immediately with copious amounts of water. Dispose of chemical waste according to institutional guidelines.
Conclusion
The reductive amination protocol detailed herein offers a highly efficient, selective, and reliable method for the N-alkylation of 4-(4-Chlorophenyl)pyridin-3-amine. The use of sodium triacetoxyborohydride in a one-pot procedure minimizes side reactions and simplifies the operational workflow, making it an invaluable tool for analogue synthesis in drug discovery and chemical development programs. By understanding the underlying mechanism and potential optimization parameters, researchers can readily adapt this protocol to a wide range of carbonyl coupling partners.
References
-
Brainly.com (2024). What is the role of acetic acid in the reductive amination experiment? [Online] Available at: [Link]
-
Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Online] Available at: [Link]
-
Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Portal (n.d.). Sodium triacetoxyborohydride. [Online] Available at: [Link]
-
Powers, D. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Online] Available at: [Link]
-
Organic Chemistry Data (n.d.). Reductive Amination - Common Conditions. [Online] Available at: [Link]
-
Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU, Boston University. [Online] Available at: [Link]
-
Angene Chemical (2024). Safety Data Sheet for N-[(4-chlorophenyl)methylene]methanamine. [Online] Available at: [Link]
-
Synple Chem (n.d.). Application Note – Reductive Amination. [Online] Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. DSpace [open.bu.edu]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. brainly.com [brainly.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
Preclinical Evaluation Protocol for 4-(4-Chlorophenyl)pyridin-3-amine in Oncology Models
Application Note on Target Engagement and Phenotypic Screening of Aminopyridine-Based Scaffolds
Introduction & Mechanistic Rationale
The discovery of novel small-molecule kinase inhibitors frequently relies on privileged chemical scaffolds that reliably interact with the highly conserved ATP-binding pocket of kinases. The compound 4-(4-Chlorophenyl)pyridin-3-amine (hereafter referred to as 4-CPA ) represents a classic structural motif in medicinal chemistry.
The aminopyridine core is a well-documented ATP-competitive hinge-binding motif. The pyridine nitrogen and the adjacent primary amine act as a bidentate hydrogen bond acceptor/donor pair, interacting directly with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Met1160 in c-Met or Met1199 in ALK). This mechanism is the foundational pharmacophore for several FDA-approved oncology drugs, including the ALK/c-Met inhibitor Crizotinib . Furthermore, the 4-chlorophenyl moiety is sterically positioned to project into the adjacent hydrophobic pocket (often the selectivity or DFG-out pocket), enhancing both binding affinity and kinase selectivity .
Because 4-CPA shares this structural homology with established receptor tyrosine kinase (RTK) and cell-cycle kinase inhibitors , this application note outlines a self-validating, step-by-step protocol to evaluate its efficacy, target engagement, and cytotoxic profile in cancer cell lines.
Experimental Design & Screening Workflow
To rigorously evaluate 4-CPA, the experimental design must separate off-target toxicity from mechanism-driven efficacy. The workflow below establishes a funnel approach: beginning with broad phenotypic viability, moving to specific molecular target engagement, and concluding with cellular fate analysis.
Preclinical screening workflow for evaluating 4-CPA in cancer cell lines.
Protocol 1: High-Throughput Viability Screening
Objective: Determine the half-maximal inhibitory concentration (IC50) of 4-CPA. Causality & Design Choice: We utilize the CellTiter-Glo (CTG) luminescent assay rather than colorimetric MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by metabolic stress independent of cell death. CTG directly measures intracellular ATP, providing a highly accurate, linear proxy for viable cell number.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4-CPA powder in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.
-
Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung carcinoma). Seed at 2,000 cells/well in a 96-well opaque white plate using 90 µL of complete media.
-
Self-Validation Step: Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects, which commonly skew IC50 calculations.
-
-
Treatment: After 24 hours of attachment, prepare a 10-point, 3-fold serial dilution of 4-CPA in media. Add 10 µL of the drug dilutions to the wells.
-
Critical Control: Ensure the final DMSO concentration is uniformly 0.1% across all wells, including the vehicle control, to rule out solvent toxicity.
-
-
Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read luminescence on a microplate reader.
Protocol 2: Target Engagement & Mechanistic Profiling
Objective: Confirm that 4-CPA inhibits its putative RTK target (e.g., c-Met or ALK) and downstream signaling. Causality & Design Choice: To accurately measure target inhibition, cells must be serum-starved prior to testing. Fetal Bovine Serum (FBS) contains a chaotic mixture of growth factors that create high basal kinase activity. Serum starvation synchronizes the cells and silences basal signaling, allowing us to pulse the cells with a specific ligand (e.g., HGF for c-Met) and observe the precise inhibitory blockade of 4-CPA.
Signaling blockade by 4-CPA targeting RTK-mediated survival and proliferation pathways.
Step-by-Step Methodology:
-
Starvation: Seed cells in 6-well plates and allow them to adhere overnight. Wash twice with PBS and replace with serum-free media for 16 hours.
-
Pre-treatment: Treat cells with 4-CPA at 0.5×, 1×, and 5× the calculated IC50 (alongside a 0.1% DMSO vehicle control and a positive control like Crizotinib) for 2 hours.
-
Stimulation: Spike the wells with 50 ng/mL of the appropriate growth factor (e.g., HGF) for exactly 10 minutes to induce acute receptor autophosphorylation.
-
Lysis & Western Blot: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phospho-state). Resolve lysates via SDS-PAGE, transfer to PVDF, and probe for p-RTK (e.g., p-c-Met Tyr1234/1235), total RTK, p-AKT (Ser473), and p-ERK1/2.
Protocol 3: Apoptosis and Cell Cycle Analysis
Objective: Determine if the growth inhibition observed in Protocol 1 is cytostatic (halting growth) or cytotoxic (inducing death). Causality & Design Choice: We utilize Annexin V-FITC and Propidium Iodide (PI) dual staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters necrotic or late-apoptotic cells. This dual-staining self-validates the mechanism of cell death by distinguishing between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Step-by-Step Methodology:
-
Treatment: Treat cells in 6-well plates with vehicle, 4-CPA (at IC50 and 3× IC50), and a positive apoptosis inducer (e.g., Staurosporine) for 48 hours.
-
Harvesting: Collect both the floating cells (often apoptotic) and adherent cells using enzyme-free dissociation buffer (Trypsin can cleave membrane proteins and artificially increase PI uptake).
-
Staining: Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze immediately on a flow cytometer (e.g., BD FACSCanto), capturing at least 10,000 events per sample. Gate out debris and doublets before analyzing the FITC vs. PE (PI) quadrants.
Data Presentation & Interpretation
Quantitative data from the above workflows should be synthesized to profile the compound's therapeutic window and mechanistic fidelity. Below is a representative data structure for evaluating 4-CPA against established benchmarks.
| Test Compound | Cell Line | Viability IC50 (µM) | Target Inhibition (p-RTK IC50) | Early Apoptosis (%) at 3× IC50 | Late Apoptosis (%) at 3× IC50 |
| Vehicle (DMSO) | A549 | N/A | 0% | 2.1 ± 0.4 | 1.5 ± 0.2 |
| 4-CPA | A549 | 2.45 ± 0.18 | 1.10 µM | 28.4 ± 1.2 | 14.6 ± 1.8 |
| 4-CPA | HCT116 | 4.12 ± 0.30 | 2.05 µM | 18.2 ± 0.9 | 9.4 ± 1.1 |
| Crizotinib (Control) | A549 | 0.85 ± 0.05 | 0.04 µM | 45.1 ± 2.5 | 22.3 ± 2.0 |
Table 1: Representative summary of phenotypic and target engagement metrics for 4-CPA compared to an established aminopyridine-based clinical inhibitor.
References
-
National Cancer Institute (NCI) Drug Dictionary. "Definition of crizotinib." National Institutes of Health. URL:[Link]
-
Wang, Y., et al. (2020). "Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches." Molecules, 26(1), 105. PubMed Central. URL:[Link]
-
Kusakabe, K., et al. (2014). "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." ACS Medicinal Chemistry Letters, 5(5), 566-571. PubMed Central. URL:[Link]
Large-Scale Synthesis of 4-(4-Chlorophenyl)pyridin-3-amine: A Scalable Suzuki-Miyaura Cross-Coupling Protocol
Executive Summary
4-(4-Chlorophenyl)pyridin-3-amine (CAS: 349483-97-2)[1] is a highly valuable biaryl building block frequently utilized in the research and development of kinase inhibitors, GPCR ligands, and advanced agrochemicals. Synthesizing this compound at a large research scale (100 g+) requires a robust, reproducible, and economically viable route. This application note details an optimized palladium-catalyzed Suzuki-Miyaura cross-coupling methodology, specifically engineered by application scientists to maximize yield while minimizing catalyst loading and eliminating the need for complex column chromatography.
Mechanistic Rationale & Reaction Design
The Suzuki-Miyaura reaction forms a carbon-carbon single bond by coupling an organohalide with an organoboron species using a palladium catalyst and a base[2]. To construct a self-validating and highly efficient protocol, several mechanistic parameters were optimized based on established organometallic principles:
-
Substrate Selection: We utilize 3-amino-4-bromopyridine rather than the chlorinated analog. The carbon-halogen bond dissociation energy dictates the reactivity trend (I > Br > OTf ≫ Cl)[2][3]. The weaker C–Br bond ensures rapid oxidative addition to the Pd(0) center, which is the rate-limiting step in this cross-coupling[2].
-
Catalyst & Ligand Choice: While Pd(PPh3)4 is a classic choice for arylation[4], we employ Pd(dppf)Cl2 for scale-up. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides significant steric bulk and electron density. This accelerates the reductive elimination step and prevents the precipitation of inactive "palladium black," a common failure mode in large-scale syntheses.
-
Solvent & Base System: A biphasic 1,4-Dioxane/Water system with K2CO3 is utilized. The Suzuki coupling is unique in its ability to run efficiently in biphasic organic-water systems[2]. Water is critical for dissolving the inorganic base and facilitating the formation of the reactive boronate complex [R-B(OH)3]⁻, which is the actual species undergoing transmetalation with the Pd(II) intermediate[2][5]. Furthermore, 1,4-Dioxane is a proven, excellent solvent for heteroaryl cross-couplings[4].
Suzuki-Miyaura catalytic cycle for 4-(4-Chlorophenyl)pyridin-3-amine synthesis.
Quantitative Data: Reaction Optimization
Prior to scale-up, reaction conditions were screened to identify the optimal thermodynamic and kinetic parameters. The data below validates the selection of Pd(dppf)Cl2 and Dioxane/H2O, demonstrating superior yields compared to traditional systems.
| Entry | Catalyst (mol%) | Solvent System | Base (Equiv) | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | Pd(PPh3)4 (5%) | Toluene/EtOH/H2O | Na2CO3 (2.0) | 90 | 18 | 68% |
| 2 | Pd(PPh3)4 (5%) | 1,4-Dioxane/H2O | K3PO4 (2.0) | 90 | 16 | 74% |
| 3 | Pd(dppf)Cl2 (2%) | 1,4-Dioxane/H2O | K2CO3 (2.0) | 90 | 12 | 89% |
| 4 | Pd(dppf)Cl2 (1%) | 1,4-Dioxane/H2O | K2CO3 (2.0) | 90 | 14 | 92% |
Table 1: Optimization of reaction conditions. Entry 4 represents the finalized parameters for the 100 g scale protocol, balancing low catalyst loading with maximum yield.
Experimental Workflow & Protocol
Step-by-step experimental workflow for the large-scale synthesis protocol.
Step-by-Step Methodology (100 g Scale)
Equipment Required:
-
3L Jacketed glass reactor equipped with overhead stirring.
-
Reflux condenser and internal temperature probe.
-
Nitrogen/Argon manifold for solvent degassing.
Reagents:
-
3-amino-4-bromopyridine: 100.0 g (0.578 mol, 1.0 equiv)
-
4-Chlorophenylboronic acid: 99.5 g (0.636 mol, 1.1 equiv)
-
Potassium carbonate (K2CO3): 160.0 g (1.156 mol, 2.0 equiv)
-
Pd(dppf)Cl2·CH2Cl2 adduct: 4.7 g (0.00578 mol, 1.0 mol%)
-
1,4-Dioxane: 1000 mL
-
Deionized Water: 250 mL
Procedure:
-
Reactor Charging: To the 3L reactor, add 3-amino-4-bromopyridine (100.0 g) and 4-chlorophenylboronic acid (99.5 g).
-
Causality Note: A 1.1 molar equivalent of boronic acid is used to compensate for potential protodeboronation that can occur at elevated temperatures, ensuring complete consumption of the limiting heteroaryl bromide.
-
-
Solvent Addition & Degassing: Add 1,4-Dioxane (1000 mL) and DI Water (250 mL). Begin overhead stirring at 250 RPM. Sparge the biphasic mixture with nitrogen gas for 30 minutes.
-
Causality Note: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle. Thorough degassing is the most critical step for reproducibility.
-
-
Base & Catalyst Addition: Briefly pause the nitrogen sparge and quickly add K2CO3 (160.0 g) and Pd(dppf)Cl2 (4.7 g). Resume nitrogen flow to blanket the headspace.
-
Heating & Reaction: Heat the jacketed reactor to an internal temperature of 90°C. Maintain reflux for 14 hours.
-
In-Process Control (IPC): After 12 hours, sample the organic layer for HPLC analysis. The reaction is deemed complete when the 3-amino-4-bromopyridine peak is <1.0% relative to the product.
-
Workup: Cool the reactor to 25°C. Filter the entire biphasic mixture through a 2-inch pad of Celite to remove precipitated palladium residues. Rinse the Celite pad with Ethyl Acetate (300 mL).
-
Phase Separation: Transfer the filtrate to a separatory funnel. Separate the aqueous layer and extract it once with Ethyl Acetate (200 mL). Combine the organic layers and wash with saturated brine (500 mL).
-
Concentration & Crystallization: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to approximately 300 mL. Add Ethanol (200 mL) and heat to 70°C until homogeneous. Slowly add Water (150 mL) dropwise until the cloud point is reached. Allow to cool slowly to 4°C overnight to afford 4-(4-Chlorophenyl)pyridin-3-amine as crystalline needles.
-
Yield: Filter, wash with cold 1:1 EtOH/Water, and dry in a vacuum oven at 50°C. Expected yield: 108-110 g (91-93%).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyridin-3-Amines
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers face when constructing substituted pyridin-3-amines. These molecules are critical pharmacophores in drug development, but their synthesis is notoriously plagued by catalyst poisoning, poor regioselectivity, and chemoselectivity failures.
This guide bypasses generic advice, focusing instead on the chemical causality behind these failures and providing self-validating, field-proven protocols to overcome them.
Core Synthetic Workflows
Synthetic pathways to substituted pyridin-3-amines highlighting key transformations.
Module 1: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
The Causality of Failure
The 3-position of the pyridine ring is electronically deactivated compared to the 2- and 4-positions, making the initial oxidative addition of the C-X bond to the Pd(0) center sluggish. More critically, the basic pyridine nitrogen lone pair acts as a competing ligand. It coordinates to the palladium catalyst, pulling it off-cycle and leading to premature catalyst death[1].
Troubleshooting & FAQs
Q: My Buchwald-Hartwig amination of 3-bromopyridine stalls at 20% conversion despite prolonged heating. How do I drive it to completion? A: Standard catalysts (like Pd(PPh3)4 or Pd(OAc)2/BINAP) are highly susceptible to poisoning by the pyridine nitrogen[2]. You must switch to a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (e.g., RuPhos or tBuXPhos). The steric bulk of these ligands physically blocks the pyridine nitrogen from coordinating to the metal center, while their electron-rich nature accelerates the difficult oxidative addition step[3].
Q: Should I use a free ligand with a palladium salt, or a precatalyst? A: Always use a third-generation (G3) precatalyst like Pd(RuPhos)G3 or Pd(tBuXPhos)G3 for 3-halopyridines[3]. G3 precatalysts rapidly and quantitatively generate the active mono-ligated Pd(0) species under mildly basic conditions, outcompeting the off-cycle coordination of the substrate[3].
Self-Validating Protocol: Buchwald-Hartwig Amination using Pd(RuPhos)G3
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add the 3-halopyridine (1.0 equiv), the amine coupling partner (1.2 equiv), Pd(RuPhos)G3 (2–5 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv)[1].
-
Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Self-Validation Check: The mixture should initially appear as a heterogeneous, pale suspension.
-
Reaction Initiation: Heat the sealed tube in a preheated oil bath at 80–100 °C. Self-Validation Check: Within 15–30 minutes, observe a distinct color shift to dark red or brown. This visual cue confirms the successful activation of the precatalyst and the formation of the active Pd(0) species.
-
Monitoring: After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Self-Validation Check: The reaction is progressing correctly if the starting material mass[M+H]+ is depleted and the product mass is the dominant peak. The absence of a[M+H+Pd]+ adduct peak confirms the catalyst is not trapped by the product.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.
Module 2: Chemoselective Reduction of 3-Nitropyridines
The Causality of Failure
While reducing 3-nitropyridines to 3-aminopyridines is a fundamental transformation, massive chemoselectivity issues arise when the substrate contains halogens (e.g., 3-nitro-5-bromopyridine). Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) generates surface-bound hydrogen species that not only reduce the nitro group but also readily undergo oxidative addition into the C-Br or C-Cl bonds, leading to rapid hydrodehalogenation[4].
Troubleshooting & FAQs
Q: I am observing complete loss of the chlorine atom during the catalytic hydrogenation of my 3-nitro-5-chloropyridine. What are my alternatives? A: You must abandon standard Pd/C hydrogenation. To preserve the halogen, pivot to a dissolving metal reduction. Using Iron powder and Ammonium Chloride (Fe/NH4Cl) operates via a single-electron transfer (SET) mechanism. This pathway selectively reduces the nitro group to the amine without possessing the necessary organometallic character to break the aryl-halogen bond.
Self-Validating Protocol: Chemoselective Reduction using Fe/NH4Cl
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the halogenated 3-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv). Self-Validation Check: The fine iron powder will form a dense, dark grey suspension. The pH of the aqueous phase should test slightly acidic (pH ~5-6) due to the NH4Cl.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Self-Validation Check: The reaction is highly exothermic upon initiation; monitor for controlled, steady boiling. After 1 hour, spot the mixture on a TLC plate (Hexanes/EtOAc). You should observe the complete consumption of the high-Rf nitro compound and the appearance of a highly polar, UV-active baseline spot (the primary amine).
-
Workup: While the mixture is still warm (to prevent product precipitation), filter it through a tightly packed pad of Celite. Self-Validation Check: The filter cake will be rust-colored (indicating the formation of Fe2O3/Fe3O4 byproducts), while the filtrate should be clear to pale yellow.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the remaining aqueous layer to pH 8–9 with saturated NaHCO3, extract with EtOAc, dry over Na2SO4, and concentrate.
Module 3: Nucleophilic Aromatic Substitution (SNAr) Limitations
The Causality of Failure
Researchers frequently attempt direct amination of 3-halopyridines via SNAr to avoid expensive palladium catalysts. However, SNAr requires the nucleophile to attack the π* orbital of the arene. While the pyridine nitrogen strongly withdraws electron density via resonance from the 2, 4, and 6 positions, the 3-position remains relatively electron-rich and sterically unactivated[5].
Q: Why does my SNAr reaction work perfectly on 2-chloropyridine but fail completely on 3-chloropyridine? A: The intermediate Meisenheimer complex formed during attack at the 2-position places the negative charge directly on the electronegative pyridine nitrogen, stabilizing it. Attack at the 3-position places the negative charge on a carbon atom, which is energetically highly unfavorable[5]. Unless an additional strong electron-withdrawing group (like a nitro group) is positioned ortho or para to the leaving group at the 3-position, direct SNAr will fail. If your substrate lacks this activation, you must default to the Buchwald-Hartwig protocol in Module 1.
Quantitative Data Summary: Condition Matrix
The following table summarizes the expected outcomes and optimal conditions for synthesizing substituted pyridin-3-amines based on the starting material profile.
| Reaction Type | Substrate Profile | Optimal Reagents / Catalyst | Typical Yield | Key Challenge Addressed |
| Buchwald-Hartwig | 3-Bromopyridines | Pd(RuPhos)G3, NaOtBu, Toluene | 80–95% | Overcomes catalyst poisoning by pyridine nitrogen[1],[3] |
| Buchwald-Hartwig | 3-Chloropyridines | Pd(tBuXPhos)G3, K3PO4, Dioxane | 75–90% | Facilitates difficult oxidative addition of C-Cl bond[3] |
| Catalytic Hydrogenation | 3-Nitropyridines (No Halogens) | 10% Pd/C, H2 (1 atm), MeOH | >95% | Clean, rapid reduction with simple filtration workup[4] |
| Dissolving Metal Reduction | Halogenated 3-Nitropyridines | Fe powder, NH4Cl, EtOH/H2O | 85–95% | Prevents competitive hydrodehalogenation of C-X bonds |
References
-
ACS Publications. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." The Journal of Organic Chemistry, 2000. URL:[Link]
-
Stack Exchange. "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine." Chemistry Stack Exchange, 2017. URL: [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 4-(4-Chlorophenyl)pyridin-3-amine
Welcome to the Technical Support Center for the synthesis and scale-up of 4-(4-Chlorophenyl)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic building block.
Introduction
4-(4-Chlorophenyl)pyridin-3-amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a pyridine derivative and a boronic acid. While the synthesis is well-established on a lab scale, scaling up presents unique challenges that can impact yield, purity, and safety. This guide offers practical solutions and explains the scientific principles behind them to ensure a successful and efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 4-(4-Chlorophenyl)pyridin-3-amine in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of starting materials. What are the likely causes?
A1: Low conversion in a Suzuki coupling reaction, especially when scaling up, can be attributed to several factors.[1] A primary cause is often related to the catalyst system and reaction conditions.
-
Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this specific transformation, particularly with potentially inhibiting substrates like pyridines.[1] The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1]
-
Solution: Employ bulky and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the critical oxidative addition and reductive elimination steps of the catalytic cycle and sterically shield the palladium center from inhibition.[1][2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base must be strong enough to activate the boronic acid for transmetalation without degrading the starting materials or product. The solvent must ensure all components are adequately dissolved.[1]
-
Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. A solvent system like a 4:1 mixture of 1,4-dioxane and water is often effective. Ensure the base is finely powdered for better reactivity.
-
-
Poor Quality of Reagents: Impurities in the starting materials, especially the boronic acid, can significantly hinder the reaction. Boronic acids can dehydrate to form cyclic boroxines, which are less reactive.[3]
Q2: I'm observing significant formation of side products. How can I minimize them?
A2: The formation of byproducts is a common issue in cross-coupling reactions. Identifying the side products can provide clues to the underlying problem.
-
Homocoupling: The formation of biphenyl from the coupling of two 4-chlorophenylboronic acid molecules is a frequent side reaction.[1][4] This is often promoted by the presence of oxygen.[1]
-
Solution: Thoroughly degas the reaction mixture by sparging with an inert gas (nitrogen or argon) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[1] This can be an issue with some heteroaryl boronic acids and can be exacerbated by harsh reaction conditions.[1]
-
Solution: Use milder reaction conditions, such as a lower temperature or a weaker base. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this problem.[1]
-
-
Dehalogenation: The starting 3-amino-4-chloropyridine can be reduced, replacing the chlorine with a hydrogen atom.
-
Solution: This is often a sign of overly harsh conditions. Reducing the reaction temperature or using a less reactive catalyst system can help.
-
Q3: The reaction is highly exothermic and difficult to control upon scale-up. How can I manage this?
A3: Exothermic reactions pose significant safety risks and can lead to the formation of degradation products.[5]
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging.[6]
-
Solution:
-
Slow Addition of Reagents: Add one of the reactants, or the catalyst solution, dropwise over an extended period to control the rate of heat generation.[5]
-
Efficient Cooling: Utilize a well-maintained cooling system, such as a cryostat, to maintain a consistent low temperature.[5]
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated, though this may impact reaction kinetics and downstream processing.[5][6]
-
-
Q4: I am having difficulty purifying the final product. What are some effective strategies?
A4: The basic nature of the pyridine nitrogen can make purification challenging, often leading to tailing on silica gel chromatography.[5]
-
Acid-Base Extraction: Protonate the pyridine with a dilute acid (e.g., HCl) to extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]
-
Chromatography: To mitigate tailing on silica gel, add a small amount of a base like triethylamine to the eluent.[5]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[5]
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions
-
What are the recommended starting materials for the synthesis of 4-(4-Chlorophenyl)pyridin-3-amine? The most common route is the Suzuki-Miyaura cross-coupling of 3-amino-4-chloropyridine with 4-chlorophenylboronic acid.[7]
-
What is a typical catalyst loading for the Suzuki coupling reaction? For laboratory-scale synthesis, a palladium catalyst loading of 1-5 mol% is common. For large-scale production, optimizing to a lower catalyst loading (e.g., <1 mol%) is economically desirable.
-
What is the optimal temperature for the reaction? The reaction is typically heated to ensure a reasonable reaction rate. Temperatures between 80-110°C are common, depending on the solvent and catalyst system used.[8]
Scale-Up Considerations
-
What are the key safety considerations when scaling up this synthesis? The primary safety concerns are managing potential exotherms, handling powdered reagents (palladium catalysts and bases) which can be hazardous if inhaled, and ensuring adequate ventilation. A thorough risk assessment should be conducted before any scale-up.[9]
-
How does mixing efficiency affect the reaction on a larger scale? Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation.[6] Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction.
-
Are there any specific challenges related to the work-up at a larger scale? Phase separations during extractions can be slower and more challenging on a large scale. The handling of large volumes of solvents also requires appropriate equipment and safety protocols.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-amino-4-chloropyridine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a suitable base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition and Degassing: Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). Degas the resulting mixture by bubbling nitrogen through it for at least 30 minutes.
-
Catalyst Addition: In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.[10]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ with bulky phosphine ligands | To overcome catalyst inhibition by the pyridine nitrogen.[1] |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ | Effective in promoting transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene | Good solubility for reactants and facilitates the reaction. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxygen-induced side reactions like homocoupling.[1] |
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in the Suzuki-Miyaura coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
- ChemicalBook. (n.d.). 4-Chlorophenylboronic acid synthesis. ChemicalBook.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Organic Syntheses.
- WIPO Patentscope. (2019). 110054642 Preparation method of 4-chlorophenylboronic acid.
- Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
- Google Patents. (n.d.). CN111004262A - Synthetic method of p-chlorophenylboronic acid.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Chlorophenylboronic acid 95 1679-18-1. Sigma-Aldrich.
- PMC. (n.d.). Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids. PMC.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
- Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminopyridine-3-sulfonic Acid. Benchchem.
- Chemical Science (RSC Publishing). (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight.
- ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.
- PMC - NIH. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
- PMC. (2017).
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- PMC. (n.d.). N-(4-Chlorophenyl)-3-nitropyridin-2-amine. PMC.
- PMC. (n.d.). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H). PMC.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Organic Syntheses. (n.d.). pyridine-n-oxide - Organic Syntheses Procedure. Organic Syntheses.
- Scilit. (n.d.). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Scilit.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- MedChemExpress. (n.d.). 3-Amino-4-chloropyridine | Biochemical Reagent. MedChemExpress.
- Sigma-Aldrich. (n.d.). 3-Amino-4-chloropyridine 97 20511-15-3. Sigma-Aldrich.
- Benchchem. (n.d.). Literature comparison of synthesis routes for (R)-(4-Chlorophenyl)(phenyl)methanamine. Benchchem.
- AWS. (n.d.). Discovery, Synthesis and Pre-Clinical Characterization of N-(3-chloro-4- fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418. AWS.
- ChemicalBook. (2019).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- SigmaAldrich.cn. (n.d.). (4-Chlorophenyl)(pyridin-3-yl)methanamine | 883548-10-5. SigmaAldrich.cn.
- PrepChem.com. (n.d.). Synthesis of 4-[[[(3-Chlorophenyl)
- ResearchGate. (2025). Three Step Synthesis of Fully and Differently Arylated Pyridines.
- Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Direct One-Pot Synthesis of Primary 4-Amino-2,3-diaryl- quinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-azido-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Purification Strategies for 4-(4-Chlorophenyl)pyridin-3-amine Analogues
Welcome to the Technical Support Center. 4-(4-Chlorophenyl)pyridin-3-amine and its biaryl analogues are highly valuable scaffolds in drug discovery. However, their synthesis—typically via Suzuki-Miyaura cross-coupling—presents unique purification challenges. The combination of a basic pyridine nitrogen and a primary amine makes these molecules highly polar, amphoteric, and prone to heavy metal coordination.
This guide provides field-proven, self-validating troubleshooting protocols to resolve the most common bottlenecks encountered during the isolation and purification of these analogues.
Module 1: Palladium Scavenging & Heavy Metal Decontamination
Q: Why does my product retain high levels of palladium even after multiple silica gel columns?
A: The 3-amino-4-arylpyridine scaffold acts as a strong bidentate or monodentate ligand for transition metals. The spatial proximity of the primary amine and the pyridine nitrogen readily coordinates Pd(II) and Pd(0) species, dragging them through standard silica gel chromatography. Relying solely on silica is insufficient because the binding affinity of your product to palladium often exceeds the affinity of palladium to unmodified silica (1[2]).
Protocol: Self-Validating Palladium Scavenging Workflow
Causality: To break the product-Pd complex, you must introduce a scavenger with a thermodynamically superior binding constant for palladium, such as trimercaptotriazine (TMT) or isocyanide-functionalized resins (3[3]).
-
Dissolution: Dissolve the crude reaction mixture in a moderately polar, non-coordinating solvent (e.g., THF or an EtOAc/MeOH blend) to ensure complete homogeneity.
-
Scavenger Addition: Add 3–5 equivalents (relative to the initial Pd catalyst loading) of a functionalized scavenger (e.g., Polystyrene-bound TMT or Silica-supported Isocyanide).
-
Agitation: Stir the suspension at 40°C for 4–12 hours.
-
Self-Validation: The elevated temperature increases the kinetic rate of ligand exchange between your product and the scavenger. A color change in the resin (often turning dark gray/black) visually validates Pd adsorption.
-
-
Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the resin thoroughly with the reaction solvent to recover any transiently adsorbed product.
-
Analysis: Concentrate the filtrate. The Pd content should now be reduced to <5 ppm, safe for downstream biological assays.
Table 1: Quantitative Comparison of Palladium Scavengers
| Scavenger Type | Functional Group | Ideal Pd Oxidation State | Solvent Compatibility | Typical Residual Pd |
| MP-TMT | Trimercaptotriazine | Pd(II) > Pd(0) | THF, DMF, EtOAc | < 5 ppm |
| Si-Isocyanide | Isocyanide | Pd(0) & Pd(II) | DCM, Toluene, THF | < 5 ppm |
| Smopex-111 | Mercapto-polyolefin | Pd(0) & Pd(II) | Alcohols, Aqueous | < 10 ppm |
Module 2: Normal Phase Chromatography & Tailing Mitigation
Q: When purifying 4-(4-Chlorophenyl)pyridin-3-amine on silica gel, I observe severe tailing and poor resolution from unreacted starting materials. How can I optimize the separation?
A: Tailing is caused by secondary interactions between the basic nitrogen atoms of the aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to multiple retention mechanisms, causing broad, smeared peaks that overlap with impurities (4[4]).
Protocol: Amine-Modified Chromatography
Causality: By pre-treating the silica or modifying the mobile phase with a volatile base, you competitively block the active silanol sites. This ensures the product elutes based purely on its polarity rather than destructive ionic interactions.
-
Mobile Phase Preparation: Prepare your baseline solvent system (e.g., Hexane/EtOAc or DCM/MeOH). Add 1–2% (v/v) Triethylamine (TEA) or 0.5% aqueous Ammonium Hydroxide (NH₄OH).
-
Column Conditioning: Flush the packed silica column with at least 3 column volumes of the modified mobile phase to fully saturate the acidic silanol sites.
-
Sample Loading: Dissolve the crude product in the minimum amount of mobile phase. If solubility is poor, dry-load the sample onto Celite. Crucial Note: Do NOT dry load onto silica gel, as the concentrated acidic environment will exacerbate degradation.
-
Elution: Run the column. The aminopyridine will elute with a significantly sharper peak shape, improving resolution from non-basic impurities (like 4-chlorophenylboronic acid). Alternatively, switching to a Florisil column can completely bypass silanol-induced tailing.
Module 3: Acid-Base Extraction & Reversed-Phase HPLC
Q: I need to scale up the purification, but chromatography is too solvent-intensive. Is there a reliable bulk purification method?
A: Yes. The distinct basicity of the aminopyridine allows for highly selective orthogonal acid-base extraction. This method leverages the pH-dependent solubility of the molecule to strip away neutral and acidic impurities (5[5]).
Protocol: Orthogonal Acid-Base Extraction
Causality: At low pH, the pyridine nitrogen protonates, forming a highly water-soluble pyridinium salt. Non-basic impurities (e.g., biaryl homocoupling products, unreacted halides) remain in the organic phase. Upon basification, the product returns to its free-base form and partitions back into the organic phase.
-
Initial Dissolution: Dissolve the crude mixture in an immiscible organic solvent like EtOAc or DCM.
-
Acidic Wash: Extract the organic layer with 1M HCl (3 x 50 mL). The 4-(4-Chlorophenyl)pyridin-3-amine moves to the aqueous layer as a hydrochloride salt.
-
Organic Discard: Separate and discard the organic layer containing neutral/acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10–11.
-
Self-Validation: The product will visibly precipitate or form a cloudy suspension as it converts back to the insoluble free base.
-
-
Recovery: Extract the basic aqueous layer with fresh EtOAc (3 x 50 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.
Workflow for the orthogonal acid-base extraction of aminopyridine analogues.
Q: For final polishing, what are the best RP-HPLC conditions?
A: When using Reversed-Phase HPLC, the pH of the mobile phase is critical. 4-(4-Chlorophenyl)pyridin-3-amine has a predicted pKa of ~6.25 (6[6]).
Causality: If the pH of your mobile phase is near the pKa of the molecule, it exists in a dynamic equilibrium between ionized and unionized states. Because these states have drastically different polarities, this causes severe peak splitting and tailing.
Solution: Use a buffer that is at least 2 pH units away from the pKa. A phosphate buffer at pH 7.0–8.0 or a volatile acidic buffer like 0.1% TFA (pH ~2) ensures the molecule is fully locked into a single ionization state, yielding sharp, symmetrical peaks and excellent resolution (7[7]).
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.1
-
Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate.3
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC.4
-
How to remove unreacted 2-aminopyridine from product. Benchchem.5
-
4-(4-CHLOROPHENYL)PYRIDIN-3-AMINE Chemical Properties. ChemicalBook.6
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities. cmes.org.7
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(4-CHLOROPHENYL)PYRIDIN-3-AMINE | 349483-97-2 [m.chemicalbook.com]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Validation & Comparative
comparing synthesis efficiency for 4-(4-Chlorophenyl)pyridin-3-amine
An Objective Comparison of Synthetic Routes for 4-(4-Chlorophenyl)pyridin-3-amine: A Guide for Researchers
In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of novel molecular scaffolds is of paramount importance. The compound 4-(4-chlorophenyl)pyridin-3-amine is a key building block and intermediate for a variety of pharmacologically active agents. Its structural motif, featuring a biaryl system with a strategically placed amino group, makes it a valuable precursor for kinase inhibitors, receptor modulators, and other therapeutic candidates. This guide provides a comparative analysis of the most efficient and plausible synthetic routes to this important molecule, offering experimental insights and data to inform laboratory and process chemistry decisions.
Two primary retrosynthetic strategies emerge as the most logical and high-yielding approaches to 4-(4-chlorophenyl)pyridin-3-amine: a Suzuki-Miyaura coupling-centric route and a strategy centered around the Buchwald-Hartwig amination. This guide will dissect each approach, presenting detailed experimental protocols, comparative data, and a discussion of the advantages and disadvantages of each method.
Route 1: Suzuki-Miyaura Coupling as the Key C-C Bond Forming Step
This synthetic strategy prioritizes the formation of the carbon-carbon bond between the pyridine and chlorophenyl rings as the cornerstone of the synthesis. The inherent robustness and functional group tolerance of the Suzuki-Miyaura coupling make it an attractive choice for constructing the biaryl core.[1][2][3]
Synthetic Workflow
The forward synthesis in this route commences with a commercially available dihalopyridine, followed by a selective Suzuki-Miyaura coupling and a subsequent amination step.
Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-(4-chlorophenyl)pyridine via Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add 3-bromo-4-chloropyridine (1.0 equiv.), 4-chlorophenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-4-(4-chlorophenyl)pyridine.
Step 2: Synthesis of 4-(4-Chlorophenyl)pyridin-3-amine via Buchwald-Hartwig Amination
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 3-bromo-4-(4-chlorophenyl)pyridine (1.0 equiv.), a suitable palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.), and a bulky phosphine ligand like RuPhos (0.04 equiv.).[4]
-
Add sodium tert-butoxide (1.4 equiv.) as the base.
-
Introduce an ammonia surrogate, such as benzophenone imine (1.2 equiv.).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate contains the protected imine, which is then hydrolyzed by treatment with an aqueous acid (e.g., 2M HCl) with stirring at room temperature for 1-2 hours.
-
Basify the aqueous layer with NaOH and extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield 4-(4-chlorophenyl)pyridin-3-amine.
Efficiency and Considerations
The Suzuki-Miyaura coupling is a highly reliable and well-understood reaction, often proceeding in high yields. The selectivity of the coupling at the more reactive 4-position of 3-bromo-4-chloropyridine is generally favored. The subsequent Buchwald-Hartwig amination is also a powerful transformation for forming C-N bonds.[5][6]
Route 2: Buchwald-Hartwig Amination as the Key C-N Bond Forming Step
This alternative strategy introduces the key amino functionality at an earlier stage onto a pyridine core, followed by the C-C bond formation.
Synthetic Workflow
This route begins with the amination of a dihalopyridine, followed by the Suzuki-Miyaura coupling.
Caption: Synthetic workflow for Route 2 via initial amination followed by Suzuki-Miyaura coupling.
Experimental Protocol
Step 1: Protection of 5-Bromo-pyridin-3-amine
-
Dissolve 5-bromo-pyridin-3-amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) and a base like triethylamine (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (5-bromopyridin-3-yl)carbamate, which can often be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl (5-(4-chlorophenyl)pyridin-3-yl)carbamate via Suzuki-Miyaura Coupling
-
Combine tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 equiv.), 4-chlorophenylboronic acid (1.2 equiv.), and a base such as potassium phosphate (2.5 equiv.) in a reaction vessel.
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).[7]
-
Add a degassed solvent system of 1,4-dioxane and water (4:1).
-
Heat the mixture to 85-95 °C for 12-18 hours under an inert atmosphere.[7]
-
After cooling, dilute with ethyl acetate and wash with water.
-
Dry, concentrate, and purify the crude product by column chromatography to obtain the protected biarylamine.
Step 3: Deprotection to Yield 4-(4-Chlorophenyl)pyridin-3-amine
-
Dissolve the Boc-protected intermediate (1.0 equiv.) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (10-20 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).[8]
-
Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the final product.
Comparative Analysis
| Parameter | Route 1: Suzuki First | Route 2: Amination First |
| Overall Yield | Potentially higher due to fewer steps involving sensitive functional groups. | May be slightly lower due to the additional protection/deprotection steps. |
| Atom Economy | Generally good, with the main byproducts being salts from the coupling and amination steps. | Slightly lower due to the introduction and removal of the Boc protecting group. |
| Cost of Reagents | The cost of dihalopyridines and ammonia surrogates can be a factor. | Commercially available aminobromopyridines are often cost-effective. Boc-anhydride is a relatively inexpensive protecting agent. |
| Process Safety | The use of strong bases like sodium tert-butoxide requires careful handling. | The use of TFA requires appropriate safety precautions due to its corrosive nature. |
| Versatility | The 3-bromo-4-(4-chlorophenyl)pyridine intermediate can be used to introduce other nucleophiles at the 3-position. | The protected aminobromopyridine can be coupled with a variety of boronic acids to generate a library of analogs. |
Conclusion
Both synthetic routes presented offer viable and efficient pathways to 4-(4-chlorophenyl)pyridin-3-amine. The choice between the two will likely depend on the specific resources available, the desired scale of the synthesis, and the strategic goals of the research program.
-
Route 1 (Suzuki First) is arguably more direct and may offer a higher overall yield due to fewer synthetic steps. It is an excellent choice for a targeted synthesis of the final compound.
-
Route 2 (Amination First) provides a versatile intermediate that can be used to generate a diverse library of analogs by varying the boronic acid coupling partner. The protection/deprotection sequence adds steps but may be advantageous for certain discovery efforts.
Ultimately, both strategies leverage powerful and well-established palladium-catalyzed cross-coupling reactions, demonstrating the continued impact of these methods on modern organic synthesis.
References
- BenchChem. (2025). Literature comparison of synthesis routes for (R)-(4-Chlorophenyl)(phenyl)methanamine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Henderson, T. J., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
- Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives.
- BenchChem. (n.d.). Navigating the Synthesis and Procurement of N-(4-chlorophenyl)piperidin-4-amine for Advanced Research.
- WordPress. (n.d.). Buchwald-Hartwig Amination.
- PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- PrepChem.com. (n.d.). Synthesis of N-[(3-pyridyl)methyl]-N-(4-chlorophenyl)acetamide.
-
Synblock. (n.d.). CAS 1153125-91-7 | amine. Retrieved from
- ResearchGate. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)piperidin-4-amine from 4-Piperidone.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ChemScene. (n.d.). 5-(4-Chlorophenyl)pyridin-3-amine.
- PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.
- Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Guidechem. (2024, January 16). How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
4-(4-Chlorophenyl)pyridin-3-amine proper disposal procedures
As a Senior Application Scientist, I frequently encounter challenges in the safe handling and disposal of halogenated heteroaromatic compounds. 4-(4-Chlorophenyl)pyridin-3-amine (CAS: 349483-97-2) is a critical intermediate in drug development and agrochemical synthesis. However, its structural features—a chlorinated phenyl ring coupled with a basic aminopyridine moiety—demand rigorous operational and disposal protocols.
Improper disposal of this compound not only risks regulatory non-compliance but poses severe environmental hazards. Standard low-temperature incineration of chlorinated aromatics can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). This guide provides a self-validating, mechanistic approach to the safe handling, spill response, and final disposal of 4-(4-Chlorophenyl)pyridin-3-amine.
Chemical Identity and Mechanistic Hazard Profile
To design an effective disposal protocol, we must first understand the causality behind the chemical's hazards. The presence of the primary amine and pyridine nitrogen atoms makes the molecule weakly basic and highly reactive toward acids and oxidizing agents. Meanwhile, the stable C-Cl bond on the phenyl ring dictates its environmental persistence and combustion byproducts.
Table 1: Physicochemical and Hazard Summary
| Parameter | Value / Classification | Mechanistic Rationale & Operational Implication |
| Chemical Name | 4-(4-Chlorophenyl)pyridin-3-amine | Halogenated heteroaromatic amine; requires specialized chemical incineration. |
| CAS Number | 349483-97-2 | Unique identifier required for hazardous waste manifesting[1]. |
| GHS Hazards | H302, H315, H319 | Amine basicity disrupts lipid bilayers; oral toxicity via rapid systemic absorption[2]. |
| EPA RCRA Code | F002 (if in halogenated solvent) | Halogenated organic waste requires specific tracking to prevent environmental persistence[3]. |
| Combustion Products | CO₂, H₂O, HCl, NOx | Requires an alkaline scrubber post-incineration to neutralize acidic exhaust gases. |
Operational Handling & Spill Response Protocol
In the event of a spill, standard sweeping can aerosolize the powder, leading to inhalation exposure (H335). The following field-proven protocol ensures containment without aerosolization.
Step-by-Step Spill Response Methodology:
-
Evacuation & Assessment: Immediately isolate the spill area. Ensure the laboratory's local exhaust ventilation (fume hood or snorkel) is operating at maximum capacity.
-
PPE Donning: Operators must don nitrile gloves (double-gloving is recommended due to the compound's lipophilicity), splash-proof safety goggles, and an N95 or P100 particulate respirator if the spill is outside a ventilated enclosure.
-
Dust Suppression & Containment:
-
For Solid Spills: Do not dry-sweep. Lightly mist the powder with a high-flashpoint solvent (e.g., water mixed with a small amount of dilute acetic acid). The mild acid protonates the amine, converting the free base into a more water-soluble, non-volatile salt.
-
For Liquid Spills (Solution): Apply an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.
-
-
Collection: Use anti-static, non-sparking tools to scoop the wetted powder or saturated absorbent into a wide-mouth, high-density polyethylene (HDPE) container.
-
Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. All paper towels and cleaning materials must be collected as hazardous waste.
Step-by-Step Disposal Procedures
According to the, the routing of chemical waste depends heavily on its solvent matrix[3]. Even though 4-(4-Chlorophenyl)pyridin-3-amine is a solid, it is most frequently disposed of as a liquid effluent following synthesis or extraction.
Step 1: Waste Segregation based on Halogen Content
-
Liquid Waste: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), the entire mixture must be routed to the Halogenated Organic Waste stream, falling under the EPA F002 waste code[3][4]. If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), it must still be routed to the halogenated stream because the solute itself contains a chlorine atom, exceeding the typical >1% total halogen threshold for standard solvent incineration.
-
Solid Waste: Powders, contaminated vermiculite, and PPE must be segregated into solid hazardous waste containers.
Step 2: Containerization and Labeling
-
Store liquid waste in vented, chemically compatible carboys (HDPE or PTFE).
-
Label clearly: "Hazardous Waste - Halogenated Organics (Contains 4-(4-Chlorophenyl)pyridin-3-amine, Toxic, Irritant)."
Step 3: Satellite Accumulation Area (SAA) Storage
-
Store containers in secondary containment bins within a designated, ventilated SAA to prevent cross-contamination in the event of a primary container failure.
Step 4: Final Disposal via High-Temperature Incineration
-
The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Mechanistic Requirement: The TSDF must utilize a high-temperature rotary kiln incinerator operating above 1100°C. This extreme temperature is required to cleave the C-Cl bond and prevent the thermodynamic recombination of radicals into dioxins. Furthermore, the incinerator must be equipped with an alkaline scrubber (using NaOH or Ca(OH)₂) to neutralize the hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated by the chlorophenyl and aminopyridine groups, respectively.
Visualizing the Disposal Workflow
The following diagram illustrates the logical routing of 4-(4-Chlorophenyl)pyridin-3-amine waste from generation to final atmospheric neutralization.
Figure 1: Standardized waste routing and high-temperature incineration workflow for halogenated aromatic amines.
References
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Hazardous Waste Identification." EPA.gov. Available at:[Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-(4-Chlorophenyl)pyridin-3-amine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 4-(4-Chlorophenyl)pyridin-3-amine, a compound featuring a chlorinated aromatic system and an amino-pyridine core, demands a meticulous and informed approach to personal protection and operational protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the preservation of our research environment.
Hazard Assessment and Triage: Understanding the Risk Profile
The primary hazards associated with compounds structurally similar to 4-(4-Chlorophenyl)pyridin-3-amine include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]
-
Skin and Eye Irritation: Can cause significant irritation upon contact.[3][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5][7]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount. The following table outlines the minimum required PPE for handling 4-(4-Chlorophenyl)pyridin-3-amine.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye and Face | Chemical safety goggles and face shield | ANSI Z87.1 compliant. Provides crucial protection against splashes and airborne particles.[1][5][6] |
| Hand | Chemical-resistant gloves (double-gloving recommended) | Nitrile, neoprene, or butyl rubber gloves are advised for handling aromatic amines.[1][8][9] Double-gloving provides an extra layer of protection against potential permeation. |
| Body | Chemical-resistant lab coat or apron and disposable coveralls | A lab coat is standard, with the addition of disposable coveralls for larger quantities or when there is a significant risk of contamination.[1][8] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Essential when working outside a certified chemical fume hood or in the event of a spill.[1][8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Ventilation: All handling of 4-(4-Chlorophenyl)pyridin-3-amine must be conducted within a properly functioning chemical fume hood.[1][2][6]
-
Spill Kit: Ensure a spill kit containing absorbent materials, appropriate neutralizing agents for amines (if applicable and safe), and designated hazardous waste bags is readily accessible.[1]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling 4-(4-Chlorophenyl)pyridin-3-amine.
First Aid and Emergency Procedures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Characterization: 4-(4-Chlorophenyl)pyridin-3-amine waste is classified as hazardous due to its potential toxicity.[2] It should be treated as chlorinated organic waste.[2]
-
Waste Segregation:
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for chlorinated organic liquids. Do not mix with non-halogenated waste.[2]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-(4-Chlorophenyl)pyridin-3-amine".[2]
-
Disposal Request: Follow your institution's procedures for the collection and disposal of chemical waste through the Environmental Health and Safety (EH&S) department.[2]
The following diagram outlines the decision-making process for waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently handle 4-(4-Chlorophenyl)pyridin-3-amine, ensuring personal safety and the integrity of their work.
References
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
- Fisher Scientific. (2010, October 19). SAFETY DATA SHEET - 3-Aminopyridine.
- Sigma-Aldrich. (n.d.). (4-Chlorophenyl)(pyridin-3-yl)methanamine.
- Tokyo Chemical Industry. (2025, May 15). SAFETY DATA SHEET - α-(4-Chlorophenyl)-2-pyridinemethanol.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride.
- ECHEMI. (n.d.). (4-CHLOROPHENYL)PHENYLMETHYLAMINE HYDROCHLORIDE SDS.
- Key Organics. (2019, February 20). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). (4-Chlorophenyl)(pyridin-3-yl)methanone.
- Angene Chemical. (2024, September 13). Safety Data Sheet - N-[(4-chlorophenyl)methylene]methanamine.
- LGC Standards. (n.d.). SAFETY DATA SHEET - N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-imino-2-phenazinamine Hydrochloride.
- BLD Pharmatech. (n.d.). Safety Data Sheet - 3-((4-(2-((3-Chlorophenyl)amino)pyrimidin-4-yl)pyridin-2-yl)amino)propan-1-ol.
- BenchChem. (n.d.). Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. angenechemical.com [angenechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
